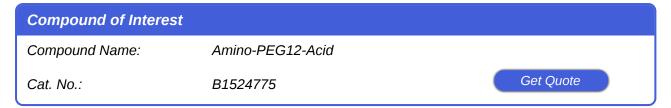


An In-Depth Technical Guide to Amino-PEG12Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and applications of **Amino-PEG12-Acid**, a heterobifunctional linker commonly employed in biomedical research and drug development. Its unique structure, featuring a terminal amine and a carboxylic acid separated by a 12-unit polyethylene glycol (PEG) chain, offers significant advantages in the design of complex bioconjugates.

Physicochemical Properties

Amino-PEG12-Acid is a valuable tool for researchers due to its defined molecular weight and composition, which allows for precise control in the synthesis of bioconjugates. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting molecules.



Property	Value	References
Molecular Weight	617.72 g/mol	[1][2]
617.7 g/mol	[3]	
617.73 g/mol	[4][5]	_
Chemical Formula	C27H55NO14	-
CAS Number	1415408-69-3	-
Appearance	White to off-white solid	-
Solubility	Water, DMSO, DMF	

Experimental Protocols: Application in PROTAC Synthesis

Amino-PEG12-Acid is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following is a generalized protocol for the synthesis of a PROTAC using Amino-PEG12-Acid.

Objective: To synthesize a PROTAC by conjugating a target protein ligand and an E3 ligase ligand using **Amino-PEG12-Acid** as a linker.

Materials:

- Target protein ligand with a reactive functional group (e.g., a primary amine)
- E3 ligase ligand with a reactive functional group (e.g., a carboxylic acid)
- Amino-PEG12-Acid
- Coupling agents (e.g., HATU, EDC/NHS)
- Anhydrous solvents (e.g., DMF, DMSO)



• Purification system (e.g., HPLC)

Methodology:

- Activation of the E3 Ligase Ligand:
 - Dissolve the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF.
 - Add a coupling agent such as HATU and a base like DIPEA to activate the carboxylic acid group.
 - Stir the reaction mixture at room temperature for 30 minutes.
- Conjugation to Amino-PEG12-Acid:
 - To the activated E3 ligase ligand solution, add a solution of Amino-PEG12-Acid in anhydrous DMF.
 - The primary amine of the Amino-PEG12-Acid will react with the activated carboxylic acid of the E3 ligase ligand to form a stable amide bond.
 - Allow the reaction to proceed for 2-4 hours at room temperature.
 - Monitor the reaction progress using LC-MS.
- Purification of the Intermediate:
 - Upon completion, purify the resulting E3 ligase ligand-linker conjugate using reversephase HPLC.
 - Characterize the purified product by mass spectrometry to confirm its identity.
- Activation of the Linker's Carboxylic Acid:
 - Dissolve the purified E3 ligase ligand-linker conjugate in anhydrous DMF.
 - Activate the terminal carboxylic acid of the PEG linker using a coupling agent like EDC and NHS.

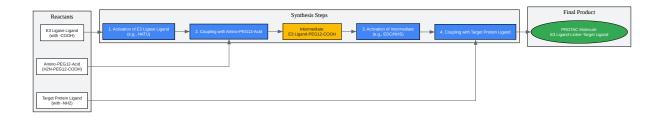


- Stir the reaction at room temperature for 1 hour.
- Conjugation to the Target Protein Ligand:
 - Add the target protein ligand (with a primary amine) to the activated E3 ligase ligand-linker solution.
 - Allow the reaction to proceed overnight at room temperature.
 - Monitor the formation of the final PROTAC molecule by LC-MS.
- Final Purification and Characterization:
 - Purify the final PROTAC product using reverse-phase HPLC.
 - Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and NMR spectroscopy.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for PROTAC synthesis utilizing **Amino-PEG12-Acid** and the general mechanism of action for the resulting PROTAC.

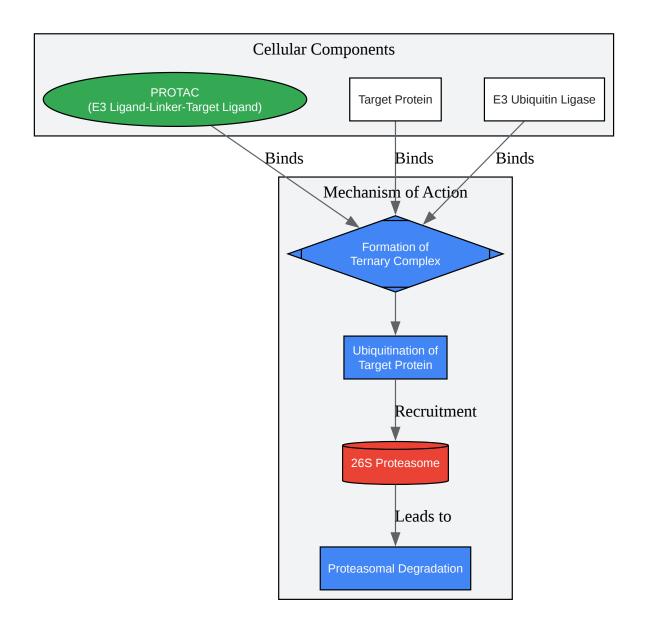




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Caption: Workflow for PROTAC synthesis using Amino-PEG12-Acid.





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Caption: PROTAC mechanism of action.

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